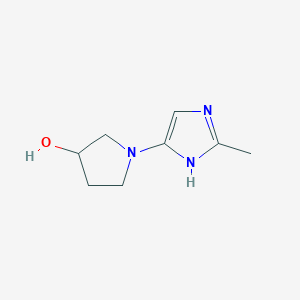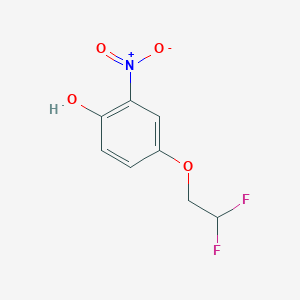
4-(2,2-Difluoroethoxy)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethoxy)-2-nitrophenol is an organic compound characterized by the presence of a difluoroethoxy group and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-2-nitrophenol typically involves the reaction of 2,2-difluoroethanol with a suitable phenolic precursor under basic conditions. The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes and the use of continuous flow reactors to optimize reaction efficiency and safety. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2-Difluoroethoxy)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-(2,2-Difluoroethoxy)-2-aminophenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Oxidation: Quinones or other oxidized phenolic derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroethoxy)-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in cytotoxic effects .
Comparación Con Compuestos Similares
4-(2,2-Difluoroethoxy)-2-aminophenol: A reduced derivative with an amino group instead of a nitro group.
4-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde: An oxidized derivative with an aldehyde group.
4-(2,2-Difluoroethoxy)-2-methoxyphenol: A substituted derivative with a methoxy group.
Uniqueness: 4-(2,2-Difluoroethoxy)-2-nitrophenol is unique due to the presence of both a difluoroethoxy group and a nitrophenol moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7F2NO4 |
|---|---|
Peso molecular |
219.14 g/mol |
Nombre IUPAC |
4-(2,2-difluoroethoxy)-2-nitrophenol |
InChI |
InChI=1S/C8H7F2NO4/c9-8(10)4-15-5-1-2-7(12)6(3-5)11(13)14/h1-3,8,12H,4H2 |
Clave InChI |
WVNWATKHYZWJJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
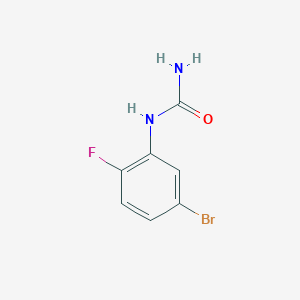
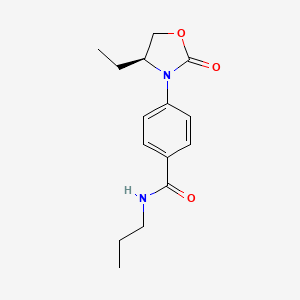
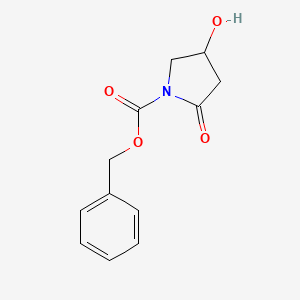

![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
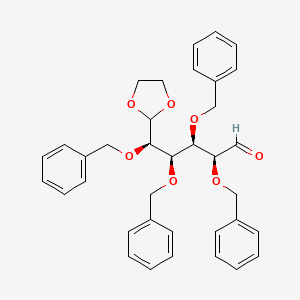
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
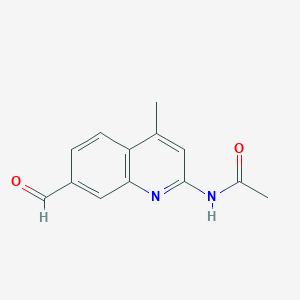
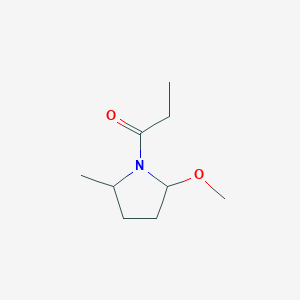
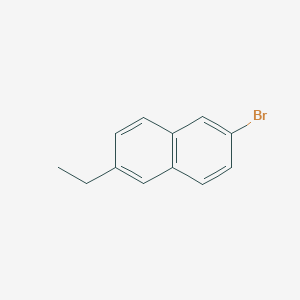

![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
